7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H18O3 and a molecular weight of 342.398 g/mol . This compound is part of the chromen-2-one family, known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology
The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases .
Industry
Mechanism of Action
The mechanism of action of 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one
- 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine
Uniqueness
Compared to similar compounds, 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one stands out due to its unique combination of a chromen-2-one core with a methoxybenzyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C23H18O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H18O4/c1-25-18-9-5-6-16(12-18)15-26-19-10-11-20-21(17-7-3-2-4-8-17)14-23(24)27-22(20)13-19/h2-14H,15H2,1H3 |
InChI Key |
DFXGGGAMTVPAHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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